

# An In-Depth Technical Guide to 4-Butoxyphenylboronic Acid

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## Compound of Interest

Compound Name: 4-Butoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Butoxyphenylboronic acid**, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of novel therapeutics and functional materials.

## Core Identifiers and Properties

**4-Butoxyphenylboronic acid** is an organoboron compound characterized by a phenyl ring substituted with a butoxy group and a boronic acid moiety. These functional groups impart specific reactivity and properties that are highly valued in synthetic chemistry.

## Chemical Identifiers

Identifier	Value
CAS Number	105365-51-3[1]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>3</sub> [1]
Molecular Weight	194.04 g/mol [1]
Synonyms	B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[1]
SMILES	CCCCOC1=CC=C(B(O)O)C=C1[1]
InChIKey	Not readily available

## Physicochemical Properties

Property	Value
Melting Point	178-181 °C[2]
Boiling Point	Data not available
Density	Data not available
Solubility	Data not available
Appearance	White to off-white crystalline powder
Purity	Typically ≥98%[1]

## Experimental Protocols

### Synthesis of 4-Butoxyphenylboronic Acid via Grignard Reaction

This protocol describes a general and widely used method for the synthesis of arylboronic acids from the corresponding aryl halide. The synthesis of **4-Butoxyphenylboronic acid** can be achieved from 1-bromo-4-butoxybenzene through the formation of a Grignard reagent, followed by reaction with a borate ester.

Materials:

- 1-bromo-4-butoxybenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings. A solution of 1-bromo-4-butoxybenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux. The mixture is then stirred at room temperature until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for one hour.
- **Extraction and Purification:** The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield **4-Butoxyphenylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

**4-Butoxyphenylboronic acid** is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. This protocol outlines a general procedure for the coupling of **4-Butoxyphenylboronic acid** with an aryl bromide.

Materials:

- **4-Butoxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromoacetophenone)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
- Standard reaction glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

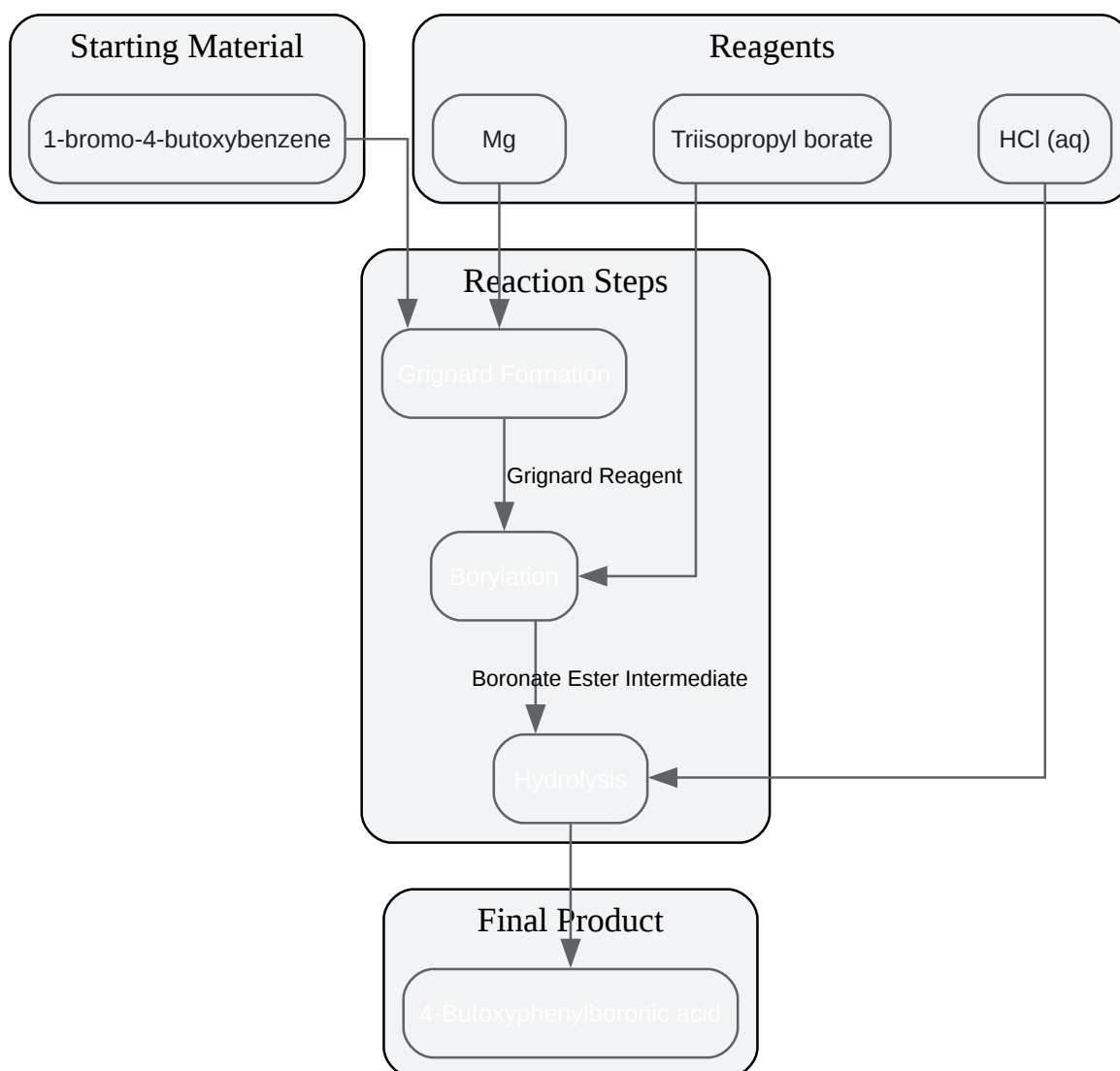
- **Reaction Setup:** To a round-bottom flask, add **4-Butoxyphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- **Solvent Addition and Degassing:** Add the solvent system to the flask. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes or by several freeze-pump-thaw cycles.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is

washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

## Visualized Workflows and Mechanisms

### Synthesis Workflow of 4-Butoxyphenylboronic Acid

The following diagram illustrates the key steps in the synthesis of **4-Butoxyphenylboronic acid** from 1-bromo-4-butoxybenzene.

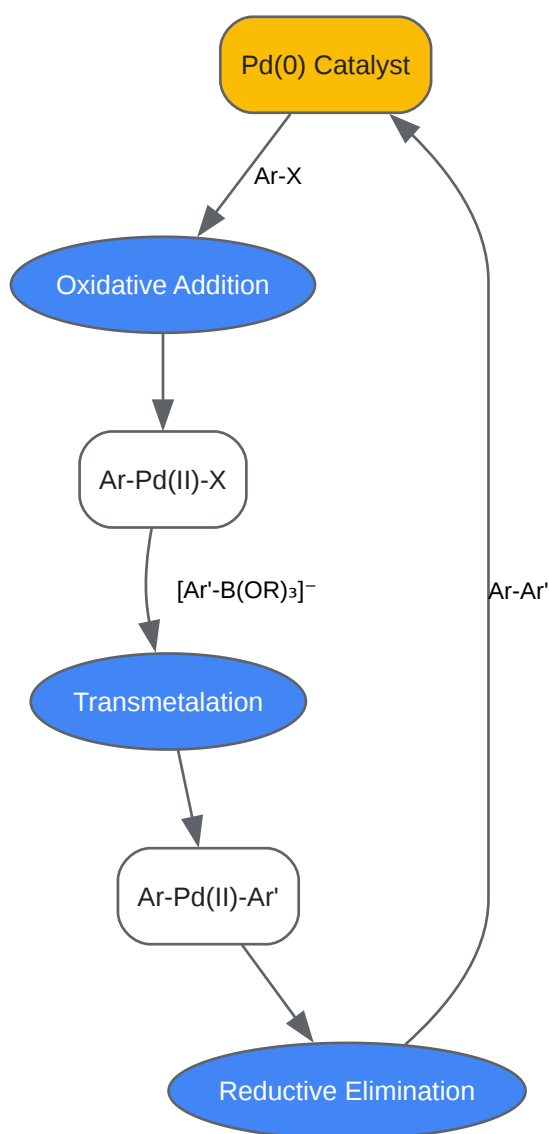


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Caption: Synthesis workflow for **4-Butoxyphenylboronic acid**.

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this important cross-coupling reaction.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

# Applications in Drug Discovery and Materials Science

Arylboronic acids, including **4-Butoxyphenylboronic acid**, are considered "privileged structures" in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets such as serine proteases. The butoxy group can modulate the compound's physicochemical properties, including its lipophilicity, which can influence its pharmacokinetic profile.

In the realm of materials science, **4-Butoxyphenylboronic acid** and its derivatives are utilized in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The rigid phenylboronic acid core, combined with the flexible butoxy chain, can lead to the formation of materials with desirable mesomorphic and photophysical properties. For instance, the incorporation of such structures can influence the alignment and stability of liquid crystal phases.

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## References

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